N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole-carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The N-substituent in this compound is a 5-methylisoxazol-4-ylmethyl moiety, which distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-10(6-15-19-8)5-14-13(16)9-2-3-11-12(4-9)18-7-17-11/h2-4,6H,5,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNGUFRXAEBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzo[d][1,3]dioxole ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzo[d][1,3]dioxole ring to the 5-methylisoxazole moiety.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential in medicinal chemistry due to its structural features that may interact with biological targets. Compounds with isoxazole rings are often associated with various pharmacological activities, including anti-inflammatory and antitumor effects.
Case Study: Antitumor Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant cytotoxicity against cancer cell lines. For example, a study demonstrated that modifications to the isoxazole moiety can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarity to known neuroactive substances suggests potential use in treating neurological disorders.
Case Study: Neuroprotective Properties
A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could mitigate cell death and promote neuronal survival, suggesting a therapeutic role in neurodegenerative diseases .
Material Science
In addition to biological applications, this compound can be utilized in material science for developing functional materials due to its unique electronic properties.
Case Study: Conductive Polymers
Research has explored the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resulting composites displayed improved charge transport characteristics, making them suitable for applications in organic electronics .
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[d][1,3]dioxole-5-carboxamide scaffold is a versatile pharmacophore. Below is a detailed comparison with key analogs:
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Features a heptan-4-yl group as the N-substituent.
- Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- Metabolism : Rapidly oxidized by rat and human liver microsomes .
- Toxicology: Evaluated for subchronic toxicity and genotoxicity; deemed safe for food applications under tested conditions .
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : N-substituent is a 3,4-dimethoxyphenyl group.
- Synthesis : Synthesized via carbodiimide-mediated coupling, purified via silica column chromatography (75% yield) .
N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structure : Incorporates a 3-(trifluoromethyl)phenyl group.
- Activity : Significant hypoglycemic effect in streptozotocin-induced diabetic mice, highlighting antidiabetic applications .
N-(4-Methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide (MDC)
- Structure : 6-Nitrobenzo[1,3]dioxole core with a 4-methoxybenzylamide group.
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)
- Structure : Brominated benzo[d][1,3]dioxole with a naphthyl substituent.
- Activity: Identified as a novel STING agonist, indicating immunomodulatory applications .
Structural and Functional Analysis
Substituent Effects on Activity
- Alkyl vs. Aryl Groups : S807 (alkyl) excels in flavor enhancement, while HSD-2 and IIc (aryl) show enzyme inhibition. The 5-methylisoxazole group in the target compound may confer unique receptor-binding properties.
- Electron-Withdrawing Groups : Nitro (MDC) and bromo (BNBC) substituents enhance electronic properties, influencing crystallinity and bioactivity .
Metabolic and Toxicological Profiles
Biological Activity
N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 286.28 g/mol
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, and an isoxazole ring that contributes to its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest a broad-spectrum antimicrobial potential, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, notably in breast and colon cancer models.
- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, it has been observed to inhibit tumor growth in xenograft models.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 8.5 |
| HT-29 (colon cancer) | 10.2 |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various in vivo models. It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated that it could serve as a lead compound for developing new antibiotics .
- Cancer Research : Another study published in Cancer Letters explored its effects on breast cancer cells, revealing that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers .
- Inflammation Model : Research conducted on animal models of arthritis showed that administration of the compound led to reduced swelling and pain scores compared to control groups .
Q & A
Basic: What are the standard synthetic routes and characterization methods for N-((5-methylisoxazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between functionalized benzodioxole and isoxazole precursors. For example, a benzodioxole-5-carboxylic acid derivative can be activated (e.g., via mixed anhydride or carbodiimide coupling) and reacted with 5-methylisoxazole-4-methylamine. Purification is achieved using silica gel column chromatography with solvent systems like n-hexane:ethyl acetate (3:2) . Characterization requires multimodal analysis:
- 1H/13C NMR to confirm substituent integration and carbon environments.
- IR spectroscopy to verify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- HRMS for molecular ion validation.
- Melting point analysis to assess purity (e.g., 150–177°C for related analogs) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between NMR, IR, or mass spectral data often arise from conformational flexibility, impurities, or crystallographic disorder. To resolve these:
- Use X-ray crystallography with software like SHELXL for unambiguous structural determination .
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
- Cross-validate with DFT calculations to predict NMR chemical shifts and compare with experimental data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard-specific precautions:
- GHS Classifications : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or direct contact.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to target proteins (e.g., STING agonists, as seen in related benzodioxole carboxamides ).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC50 values from anticancer assays .
Advanced: Which crystallographic software packages are recommended for structural refinement?
Methodological Answer:
- SHELX Suite : SHELXL for small-molecule refinement (high-resolution data) and SHELXD for experimental phasing .
- WinGX/ORTEP-3 : For graphical visualization and thermal ellipsoid plotting (e.g., to confirm methyl group disorder in the isoxazole moiety) .
- Olex2 : Integrates refinement, visualization, and publication-ready graphics .
Basic: What purification techniques optimize yield and purity for this compound?
Methodological Answer:
- Column Chromatography : Use gradient elution (e.g., 0–50% ethyl acetate in hexane) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .
- Recrystallization : Employ ethanol/water mixtures for high-purity crystals.
- HPLC : For chiral analogs, use a C18 column with acetonitrile:water (70:30) .
Advanced: How can reaction mechanisms for derivative synthesis be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., amide N–H) to track proton transfer via ESI-MS .
- Kinetic Studies : Monitor reaction progress using in situ IR to detect intermediate formation (e.g., acyloxyboron species).
- DFT Transition State Analysis : Calculate activation energies for proposed pathways (e.g., nucleophilic acyl substitution) .
Advanced: What in vitro assays are suitable for evaluating anticancer activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
